(6-羟己基)三苯基鏻溴化物

描述

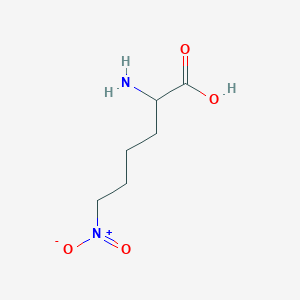

“(6-hydroxyhexyl)triphenylphosphonium Bromide” is a chemical compound with the CAS Number: 68760-65-6 . It has a molecular weight of 443.36 and its IUPAC name is (6-hydroxyhexyl) (triphenyl)phosphonium bromide . The compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of similar triphenylphosphonium compounds involves the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C . This method is efficient for acid-sensitive substrates .Molecular Structure Analysis

The molecular formula of “(6-hydroxyhexyl)triphenylphosphonium Bromide” is C24H28BrOP . Its InChI code is 1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26 (22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

“(6-hydroxyhexyl)triphenylphosphonium Bromide” has a molecular weight of 443.4 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 442.10612 g/mol . The topological polar surface area is 20.2 Ų .科学研究应用

在聚电解质中的光物理性质

(6-羟己基)三苯基鏻溴化物在聚电解质中使用时表现出有趣的光物理性质。一项研究详细介绍了聚{3-[6-(三苯基鏻)己基]-噻吩-2,5-二基溴化物}的合成和光物理特性,并报告了溶剂变色和详细的聚集实验。这些发现对于聚合物科学和材料工程具有重要意义 (Hladysh 等人,2016 年)。

在碳水化合物化学中

该化合物在碳水化合物化学中发挥作用。一项研究描述了三苯基膦与 N-溴代琥珀酰亚胺的反应,形成用于碳水化合物转化的鏻盐。这项研究对合成有机化学有影响,尤其是在开发新的碳水化合物衍生物方面 (Hodosi、Podányi 和 Kuszmann,1992 年)。

四苯基卟啉甲基三苯基鏻盐的合成

在一项研究中,研究人员通过与 2-羟甲基-5,10,15,20-四苯基卟啉反应合成了三苯基[(5,10,15,20-四苯基卟啉-2-基)甲基]鏻氯化物、溴化物和三氟乙酸盐。这种合成与有机化学领域开发新化合物有关 (Berezovskiĭ、Ishkov 和 Vodzinskii,2017 年)。

片状水凝胶的形成

一项研究重点关注使用离子液体基表面活性剂形成囊泡中的片状水凝胶,其中包括烷基三苯基鏻溴化物。这项研究对于开发智能材料具有重要意义,并且在生物化学中具有应用 (Li 等人,2013 年)。

在二氧化碳固定中的催化应用

制备了壳聚糖接枝季铵鏻离子液体,包括 1-丁基-三苯基鏻溴化物,并将其用作环状碳酸酯通过环氧化合物的 CO2 环加成合成的催化剂。这种催化方法对于环境化学和绿色化学倡议非常重要 (Jing-xian 等人,2014 年)。

金纳米粒子的制备

研究表明了(6-巯基乙酰己基)三苯基鏻溴化物在形成水溶性金纳米粒子中的用途。该应用与纳米技术和材料科学特别相关 (Ju-Nam 等人,2008 年)。

鏻盐在利什曼病治疗中的作用

对 4-羟苯基鏻盐衍生物的研究表明它们对原生动物寄生虫利什曼原虫有效。这项研究对药理学和开发治疗寄生虫病的新疗法具有重要意义 (Manzano 等人,2019 年)。

在合成有机化学中的作用

(6-羟己基)三苯基鏻溴化物在合成有机化学中发挥着重要作用,特别是在合成专门的有机化合物方面,正如一项专注于膦亚甲基化学的研究中所强调的 (Seyferth 等人,1966 年)。

使用正电子发射断层扫描进行心肌成像

一项研究详细介绍了合成 [(18)F]-标记的(6-氟己基)三苯基鏻阳离子,这是一种使用正电子发射断层扫描 (PET) 进行心肌成像的潜在剂。这项研究有助于医学影像学和心脏病学 (Kim、Kim、Yu 和 Min,2012 年)。

作用机制

Target of Action

The primary target of (6-hydroxyhexyl)triphenylphosphonium bromide is the mitochondria in cells . The compound is designed to localize to the mitochondria, where it can interact with various components of the organelle .

Mode of Action

The compound contains a triphenylphosphonium (TPP) tag, which facilitates its cellular uptake and accumulation in the mitochondria . The TPP cations in the compound help it to localize to the mitochondria, where it can interact with its targets .

Pharmacokinetics

Its tpp tag likely facilitates its absorption and distribution to the mitochondria .

安全和危害

属性

IUPAC Name |

6-hydroxyhexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28OP.BrH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,25H,1-2,12-13,20-21H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTJFZNHSTYUCD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382793 | |

| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68760-65-6 | |

| Record name | Phosphonium, (6-hydroxyhexyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)

![1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-](/img/structure/B3055999.png)

![1-Propanol, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B3056002.png)